molecular formula C12H14N2O B1522496 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1249858-53-4

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B1522496
CAS No.: 1249858-53-4
M. Wt: 202.25 g/mol
InChI Key: ZEZAADUKABWSRG-UHFFFAOYSA-N
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Description

“6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C12H14N2O. It has a molecular weight of 202.25 g/mol. The IUPAC name for this compound is 6-ethyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its IUPAC name and InChI code. The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

Hydroquinoline derivatives, including compounds related to 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, have been investigated for their optoelectronic, nonlinear, and charge transport properties. Studies using density functional theory (DFT) and time-dependent DFT reveal these compounds as potential multifunctional materials with efficient absorption wavelengths and promising hole transport tendencies due to smaller hole reorganization energies. This suggests their applicability in the field of materials science for electronic and optoelectronic devices (Irfan et al., 2020).

Antifungal Activity

Research has also focused on synthesizing various analogues of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and evaluating their antifungal properties. These studies aim to understand the relationship between functional group variations and biological activity, indicating the potential use of these compounds in developing new antifungal agents (Gholap et al., 2007).

Organic Synthesis Methodologies

Significant efforts have been made to develop one-pot synthesis methods for creating 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile and 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. These methodologies facilitate the efficient synthesis of hydroquinoline derivatives, showcasing the compound's versatility in organic synthesis and potential applications in creating complex organic molecules for various scientific purposes (Dyachenko & Dyachenko, 2015).

Quantum Chemical Insights and DFT Calculations

Studies involving the synthesis and characterization of quinoline and quinazoline derivatives, including those related to this compound, have provided valuable quantum chemical insights. DFT calculations suggest the efficacy of these compounds in charge transfer within their molecules, indicating their potential in electronic and photonic applications (Mohamed et al., 2020).

Properties

IUPAC Name

6-ethyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(15)14-11/h6,8H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZAADUKABWSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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